3-methanesulfonylcyclobutan-1-amine hydrochloride, Mixture of diastereomers
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Overview
Description
3-methanesulfonylcyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a versatile compound used in various scientific research fields. This compound is known for its unique structure, which includes a cyclobutane ring substituted with a methanesulfonyl group and an amine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonylcyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the methanesulfonyl and amine groups. One common method includes the cyclization of a suitable precursor, followed by sulfonylation and amination reactions. The reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired diastereomeric purity .
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
3-methanesulfonylcyclobutan-1-amine hydrochloride is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methanesulfonylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride: Similar in structure but with a different substitution pattern on the cyclobutane ring.
Cyclobutane-1,1-dicarboxylic acid: Another cyclobutane derivative used in organic synthesis.
Uniqueness
3-methanesulfonylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific research .
Properties
CAS No. |
2639792-63-3 |
---|---|
Molecular Formula |
C5H12ClNO2S |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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